molecular formula C15H27N5O7 B12537400 L-Threonyl-L-alanyl-L-glutaminyl-L-alanine CAS No. 798541-19-2

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine

Cat. No.: B12537400
CAS No.: 798541-19-2
M. Wt: 389.40 g/mol
InChI Key: PVPMGRCVNTZGRW-UBVHSMIISA-N
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Description

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine is a peptide compound composed of the amino acids threonine, alanine, glutamine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids.

    Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reduction of disulfide bonds, if present.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation and reduction will modify specific residues within the peptide.

Scientific Research Applications

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Used in the production of biopharmaceuticals and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-glutaminyl-L-alanine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved will vary based on the biological context and the specific peptide sequence.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, used as a nutritional supplement and in cell culture media.

    L-Threonyl-L-alanine: A dipeptide composed of threonine and alanine, used in various biochemical studies.

    L-Glutaminyl-L-alanine: A dipeptide composed of glutamine and alanine, with applications in research and industry.

Uniqueness

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which can confer distinct biological and chemical properties. Its combination of threonine, alanine, and glutamine residues may provide unique interactions and stability compared to other peptides.

Properties

CAS No.

798541-19-2

Molecular Formula

C15H27N5O7

Molecular Weight

389.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C15H27N5O7/c1-6(18-14(25)11(17)8(3)21)12(23)20-9(4-5-10(16)22)13(24)19-7(2)15(26)27/h6-9,11,21H,4-5,17H2,1-3H3,(H2,16,22)(H,18,25)(H,19,24)(H,20,23)(H,26,27)/t6-,7-,8+,9-,11-/m0/s1

InChI Key

PVPMGRCVNTZGRW-UBVHSMIISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N)O

Origin of Product

United States

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